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molecular formula C11H9Cl2NO B1642963 1-(7,8-Dichloroisoquinolin-2(1H)-yl)ethan-1-one

1-(7,8-Dichloroisoquinolin-2(1H)-yl)ethan-1-one

Cat. No. B1642963
M. Wt: 242.1 g/mol
InChI Key: WCIYACVDZTXPGX-UHFFFAOYSA-N
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Patent
US04200754

Procedure details

To a suspension of 91 g. (0.682 m.) of aluminum chloride in 1400 ml. of 1,2-dichloroethane was added a solution of N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal (45.5 g., 0.149 m.) in 230 ml. of 1,2-dichloroethane over an hour, the temperature staying below 30° C. The mixture was then cooled to 0° C. and 1000 ml. of 40% NaOH was added. The mixture was stirred and the layers separated. The aqueous fraction was extracted with 500 ml. of 1,2-dichloroethane and the combined organic layers were washed with 300 ml. of water and dried over magnesium sulfate. Evaporation and trituration with ether gave 2-acetyl-7,8-dichloro-1,2-dihydroisoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal
Quantity
45.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].CO[CH:7](OC)[CH:8]([N:10]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[CH:16]=1)[C:11](=[O:13])[CH3:12])Cl.[OH-].[Na+]>ClCCCl>[C:11]([N:10]1[CH:8]=[CH:7][C:20]2[C:15](=[C:16]([Cl:1])[C:17]([Cl:21])=[CH:18][CH:19]=2)[CH2:14]1)(=[O:13])[CH3:12] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Four
Name
N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal
Quantity
45.5 g
Type
reactant
Smiles
COC(C(Cl)N(C(C)=O)CC1=CC(=CC=C1)Cl)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 91 g
CUSTOM
Type
CUSTOM
Details
staying below 30° C
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was extracted with 500 ml
WASH
Type
WASH
Details
of 1,2-dichloroethane and the combined organic layers were washed with 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of water and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation and trituration with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC2=C(C(=CC=C2C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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